molecular formula C6H12N2O2 B165785 Adipamide CAS No. 628-94-4

Adipamide

Cat. No. B165785
M. Wt: 144.17 g/mol
InChI Key: GVNWZKBFMFUVNX-UHFFFAOYSA-N
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Patent
US05336807

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=[O:5].[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]>>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:2]=[CH:10][C:9]([C:22]([NH2:24])=[O:23])=[CH:8][CH:7]=1.[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]

Inputs

Step One
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)N)(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)N)(=O)N
Step Six
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A series of films were prepared
CUSTOM
Type
CUSTOM
Details
Removal of 1.5 g melamine from a nominal ten g solids formulation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)N)C=C1)(=O)N
Name
Type
product
Smiles
C(CCCCCCCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
Name
Type
product
Smiles
C(CCCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05336807

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=[O:5].[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]>>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:2]=[CH:10][C:9]([C:22]([NH2:24])=[O:23])=[CH:8][CH:7]=1.[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]

Inputs

Step One
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)N)(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)N)(=O)N
Step Six
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A series of films were prepared
CUSTOM
Type
CUSTOM
Details
Removal of 1.5 g melamine from a nominal ten g solids formulation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)N)C=C1)(=O)N
Name
Type
product
Smiles
C(CCCCCCCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
Name
Type
product
Smiles
C(CCCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05336807

Procedure details

A series of films were prepared using these above four bisamides at an equivalent molar replacement, that is, normalizing to the molecular weights of 396.5, 432.6 and 376.5 for the phthalamide, sebacamide and adipamide replacements of 390.5 m.w. hexamethoxymethyl-melamine. Removal of 1.5 g melamine from a nominal ten g solids formulation therefore resulted in replacement by 1.52 g iso- or terephthalamide, 1.66 g sebacamide and 1.43 g adipamide. Removal of drawn films after curing for 20 minutes at 300° F. as described above allowed the following dynamic mechanical analysis of crosslinking as described in Journal of Coatings Technology, 46, no. 808, 29-42 (1992) by L. W. Hill in the article `Structure/Property Relationships of Thermoset Coatings.
[Compound]
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(N)(=O)[C:2]1[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=1)[C:4]([NH2:6])=[O:5].[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]>>[C:4]([NH2:6])(=[O:5])[C:3]1[CH:2]=[CH:10][C:9]([C:22]([NH2:24])=[O:23])=[CH:8][CH:7]=1.[C:13]([NH2:26])(=[O:25])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][C:22]([NH2:24])=[O:23].[C:27]([NH2:36])(=[O:35])[CH2:28][CH2:29][CH2:30][CH2:31][C:32]([NH2:34])=[O:33]

Inputs

Step One
Name
bisamides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
396.5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)N)=CC=CC1)(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)N)(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC(=O)N)(=O)N
Step Six
Name
hexamethoxymethyl-melamine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A series of films were prepared
CUSTOM
Type
CUSTOM
Details
Removal of 1.5 g melamine from a nominal ten g solids formulation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)N)C=C1)(=O)N
Name
Type
product
Smiles
C(CCCCCCCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.66 g
Name
Type
product
Smiles
C(CCCCC(=O)N)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.43 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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